
Cymantrenecarboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cymantrenecarboxaldehyde is an organometallic compound that features a cyclopentadienyl ring bonded to a manganese tricarbonyl moiety, with an aldehyde functional group attached to the cyclopentadienyl ring. This compound is a derivative of cymantrene, known for its unique properties and versatile reactivity, making it a valuable subject of study in organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cymantrenecarboxaldehyde can be synthesized through the reaction of cymantrene with formylating agents. One common method involves the reaction of cymantrene with pyrrol in acetic acid, resulting in the formation of this compound . Another approach is the formylation of cymantrene using Vilsmeier-Haack reaction conditions, where a formylating reagent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organometallic synthesis and formylation reactions can be applied on a larger scale. The choice of reagents, reaction conditions, and purification techniques would be optimized for industrial applications to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cymantrenecarboxaldehyde undergoes various types of chemical reactions, including:
Substitution: The cyclopentadienyl ring can undergo substitution reactions, where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various electrophiles and nucleophiles depending on the desired substitution
Major Products Formed
Oxidation: Cymantrenecarboxylic acid
Reduction: Cymantrenecarbinol
Substitution: Various substituted cymantrene derivatives depending on the substituents used
Wissenschaftliche Forschungsanwendungen
Cymantrenecarboxaldehyde has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antiparasitic properties
Medicine: Studied for its potential use in drug development, particularly in the design of metal-based drugs.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of cymantrenecarboxaldehyde involves its interaction with molecular targets through its aldehyde and organometallic moieties. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, while the organometallic moiety can participate in coordination and redox reactions. These interactions can modulate various cellular pathways, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Cymantrenecarboxaldehyde can be compared with other similar compounds, such as:
Cymantrene: The parent compound, which lacks the aldehyde functional group.
Cymantrenyl-Nucleobases: Derivatives that incorporate nucleobases, showing enhanced biological activities.
Tetracymantrenylporphyrin: A compound with multiple cymantrene units attached to a porphyrin ring, used in materials science and catalysis.
This compound is unique due to its combination of an aldehyde functional group with the organometallic cymantrene structure, providing a versatile platform for further functionalization and applications in various fields.
Eigenschaften
CAS-Nummer |
12152-61-3 |
|---|---|
Molekularformel |
C9H5MnO4- |
Molekulargewicht |
232.07 g/mol |
IUPAC-Name |
carbon monoxide;cyclopenta-2,4-dien-1-ylidenemethanolate;manganese |
InChI |
InChI=1S/C6H6O.3CO.Mn/c7-5-6-3-1-2-4-6;3*1-2;/h1-5,7H;;;;/p-1 |
InChI-Schlüssel |
PRRNEYDSQUODBU-UHFFFAOYSA-M |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC(=C[O-])C=C1.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



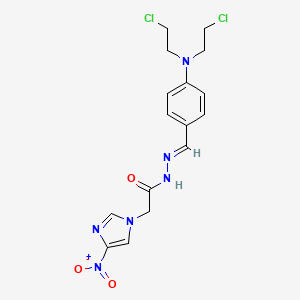
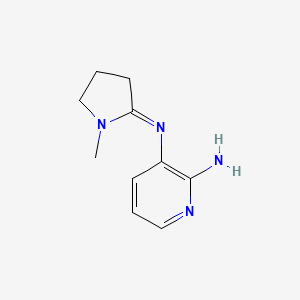
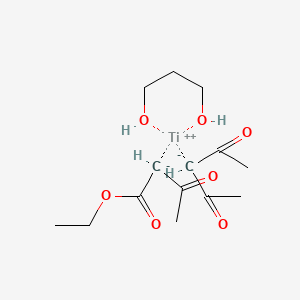
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12765359.png)
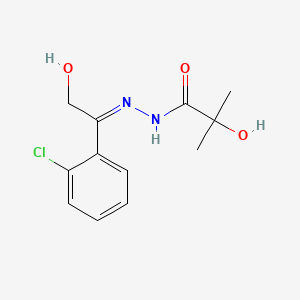
![3-[4-(3-ethylsulfonylpropyl)-1-bicyclo[2.2.2]octanyl]-4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazole;hydrochloride](/img/structure/B12765367.png)
![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)

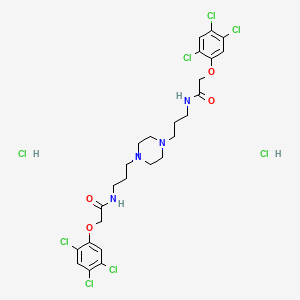
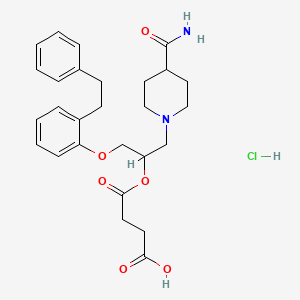

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)
